cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid

Description

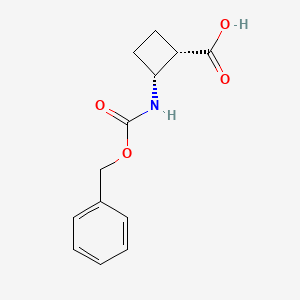

cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid (CAS 685508-28-5) is a cyclobutane-derived compound with a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and a carboxylic acid functional group. Its IUPAC name is (1R,2S)-2-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid, and its molecular formula is C₁₃H₁₅NO₄ (MW: 249.266 g/mol) . The compound is characterized by a strained cyclobutane ring, which influences its reactivity and conformational stability. It is widely used in peptide synthesis as an intermediate, where the Cbz group protects amines during coupling reactions and is later removed via hydrogenolysis .

Properties

IUPAC Name |

2-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRUEEQIUVKKBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a cyclobutane derivative with a benzyloxycarbonylamino group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzyloxycarbonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

The structure of cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid consists of a cyclobutane ring with a benzyloxycarbonyl amino group and a carboxylic acid functional group, which contributes to its reactivity and biological activity.

Medicinal Chemistry

This compound serves as an important building block in the synthesis of various pharmaceuticals. Its unique structure allows it to act as a prodrug or an intermediate in the development of peptide-based therapeutics.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against several cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of analogs that showed improved potency and selectivity for cancer cells compared to non-cancerous cells .

Cosmetic Formulations

The compound is also explored for its applications in cosmetic formulations due to its potential skin benefits. Its ability to enhance skin penetration and stability makes it a candidate for topical products.

Data Table: Cosmetic Formulation Properties

| Property | Value |

|---|---|

| Stability | High |

| Skin Irritation Potential | Low (as per preliminary studies) |

| Moisturizing Effect | Moderate |

A study conducted on emulsion formulations incorporating this compound indicated enhanced moisturizing properties and stability over time, suggesting its viability in cosmetic applications .

Materials Science

In materials science, this compound is investigated for its role in developing advanced polymeric materials. Its reactive functional groups allow for incorporation into polymer matrices, enhancing mechanical properties.

Case Study: Polymer Blends

A recent investigation focused on blending this compound with biodegradable polymers to improve their mechanical strength and thermal stability. The results indicated that the addition of this compound significantly enhanced the tensile strength of the polymer blends while maintaining biodegradability .

Mechanism of Action

The mechanism of action of cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The cyclobutane ring provides structural rigidity, which may enhance binding affinity and specificity .

Comparison with Similar Compounds

(±)-cis-2-(t-Butyloxycarbonylamino)cyclobutanecarboxylic Acid

- Molecular Formula: C₁₀H₁₇NO₄

- Molecular Weight : 215.25 g/mol

- Functional Groups: t-butyloxycarbonyl (Boc)-protected amino group, carboxylic acid.

- Key Differences: Protecting Group: The Boc group (tert-butyloxycarbonyl) is bulkier and more lipophilic than Cbz, influencing solubility and steric hindrance during reactions. Stability: Boc is acid-labile (cleaved with trifluoroacetic acid), whereas Cbz requires hydrogenolytic cleavage. This makes Boc preferable in acid-tolerant synthetic routes . Synthesis: Prepared via reaction of (±)-cis-1 with Boc₂O in dioxane/aqueous NaOH, yielding a white powder (mp: 169–172°C) . Applications: Used in solid-phase peptide synthesis (SPPS) due to its orthogonal protection compatibility.

1-Benzylcyclobutane-1-carboxylic Acid

- Molecular Formula : C₁₂H₁₄O₂

- Molecular Weight : 190.24 g/mol

- Functional Groups : Benzyl group, carboxylic acid.

- Key Differences: Lack of Amino Protection: Unlike the Cbz/Boc derivatives, this compound lacks an amino group, limiting its utility in peptide synthesis. Reactivity: The absence of the carbamate group simplifies its chemistry, making it a precursor for esterification or amidation reactions.

Functional and Structural Comparison Table

Spectroscopic Data

Stability and Reactivity

- The cyclobutane ring’s strain enhances reactivity in ring-opening reactions, but the Cbz/Boc groups mitigate undesired side reactions during peptide elongation.

- The Boc group’s acid sensitivity allows sequential deprotection in multi-step syntheses, whereas Cbz offers compatibility with acidic conditions .

Biological Activity

Cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid (CBAC) is a cyclic amino acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological systems, making it a candidate for further research in pharmacology and therapeutic applications.

The biological activity of CBAC is primarily attributed to its ability to modulate biochemical pathways through its interactions with specific molecular targets. The benzyloxycarbonyl group enhances the lipophilicity of the compound, facilitating its penetration into cellular membranes and potentially increasing its bioavailability.

Biological Activity

-

Antioxidant Properties

- CBAC has shown promising antioxidant activity, which is crucial in mitigating oxidative stress in cells. This property may be linked to its ability to scavenge free radicals and protect cellular components from oxidative damage .

- Anti-inflammatory Effects

-

Antibacterial Activity

- Research has suggested that CBAC possesses antibacterial properties, making it a potential candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes essential for bacterial growth .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of CBAC using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that CBAC exhibited significant scavenging activity comparable to established antioxidants.

| Assay Type | IC50 (µM) | Comparison with Standard |

|---|---|---|

| DPPH Scavenging | 25 | Ascorbic Acid (20) |

| ABTS Scavenging | 30 | Trolox (25) |

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments using macrophage cell lines demonstrated that treatment with CBAC reduced the secretion of TNF-α and IL-6 upon LPS stimulation, indicating its potential as an anti-inflammatory agent.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 100 |

| CBAC (10 µM) | 75 | 50 |

Q & A

Q. How can computational modeling guide the design of cyclobutane-based inhibitors using this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations predict strain energy (~25–30 kcal/mol for cyclobutane) and torsional barriers. Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzyme active sites (e.g., proteases). MD simulations assess conformational stability under physiological conditions .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer: Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays). Control for stereochemical integrity via chiral HPLC post-assay. Adjust buffer ionic strength/pH to mimic in vivo conditions, as cyclobutane derivatives are sensitive to electrostatic environments .

Q. How can the synthetic route be optimized to enhance enantiomeric excess (ee) in asymmetric cyclization?

- Methodological Answer: Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) during cyclobutane formation. Monitor ee via chiral stationary phase HPLC (CSP-HPLC) and refine reaction temperature (–78°C to rt) to minimize racemization .

Q. What analytical workflows address discrepancies between theoretical and observed mass spectrometry (MS) data?

- Methodological Answer: Perform high-resolution MS (HRMS, ±5 ppm) to confirm molecular formula. Investigate in-source fragmentation using collision-induced dissociation (CID). For adduct formation (e.g., Na/K), use ion-pairing agents (e.g., ammonium acetate) in ESI-MS .

Q. How does the compound’s strained cyclobutane ring influence its pharmacokinetic (PK) profile?

- Methodological Answer: The ring strain increases metabolic susceptibility. Use liver microsome assays to identify CYP450-mediated oxidation sites. Introduce fluorinated substituents to enhance metabolic stability. Assess logP (e.g., ~1.5–2.0 via shake-flask method) to optimize membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.